molecular formula C17H16BrN3O3 B11552738 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No.: B11552738
M. Wt: 390.2 g/mol
InChI Key: HAQYUCIETNSGPA-VXLYETTFSA-N
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Description

1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a hydrazinecarbonyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with N-(1-phenylethyl)formamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazinecarbonyl moiety can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom and hydroxyl group may contribute to the compound’s ability to interact with cellular membranes and other biomolecules .

Comparison with Similar Compounds

  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness: 1-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a hydrazinecarbonyl moiety makes it particularly interesting for further research and development .

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(1-phenylethyl)oxamide

InChI

InChI=1S/C17H16BrN3O3/c1-11(12-5-3-2-4-6-12)20-16(23)17(24)21-19-10-13-9-14(18)7-8-15(13)22/h2-11,22H,1H3,(H,20,23)(H,21,24)/b19-10+

InChI Key

HAQYUCIETNSGPA-VXLYETTFSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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